6-(alpha-D-glucosaminyl)-1D-myo-inositol
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Overview
Description
Glucosaminyl-(Alpha-6)-D-Myo-Inositol: is a complex compound involved in glycosylation processes. It plays a crucial role in the modification of glycoproteins, which are proteins with attached sugar molecules. Specifically, Glucosaminyl-(Alpha-6)-D-Myo-Inositol participates in the synthesis of N-linked glycans, which are essential for cell communication, signaling, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of Glucosaminyl-(Alpha-6)-D-Myo-Inositol occurs in the Golgi apparatus of multicellular organisms. The enzyme responsible for catalyzing the addition of GlcNAc (N-acetylglucosamine) residues to the terminal α-1,3-linked mannose is N-Acetylglucosaminyltransferase-I (GnT-I) . This enzyme transfers GlcNAc from UDP-GlcNAc to the Man5GlcNAc2Asn core structure, initiating the formation of hybrid and complex N-linked glycans.
Industrial Production Methods: While Glucosaminyl-(Alpha-6)-D-Myo-Inositol is not directly produced industrially, its role in glycosylation pathways impacts the quality and function of glycoproteins used in various applications, including biopharmaceuticals and diagnostics.
Chemical Reactions Analysis
Types of Reactions: Glucosaminyl-(Alpha-6)-D-Myo-Inositol participates in glycosylation reactions, including:
Glycosyltransferase Reaction: GnT-I transfers GlcNAc to the mannose core.
Oxidation and Reduction Reactions: These are not directly catalyzed by Glucosaminyl-(Alpha-6)-D-Myo-Inositol but are relevant to glycan modification.
UDP-GlcNAc: The donor substrate for GlcNAc transfer.
Terminal α-1,3-Linked Mannose: The acceptor substrate.
Medial/Trans Golgi Environment: Where GnT-I resides.
Major Products: The major product is the modified N-linked glycan structure, which influences protein folding, stability, and function.
Scientific Research Applications
Glucosaminyl-(Alpha-6)-D-Myo-Inositol impacts various fields:
Biological Research: Studying glycoprotein function and cell signaling.
Medicine: Understanding glycan-related diseases and developing glycoprotein-based therapies.
Industry: Improving glycoprotein production for biopharmaceuticals.
Mechanism of Action
GnT-I’s action initiates glycan branching, affecting protein interactions, stability, and trafficking. The precise molecular targets and pathways are context-dependent.
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H23NO10 |
---|---|
Molecular Weight |
341.31 g/mol |
IUPAC Name |
(1R,2R,4R,5S)-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H23NO10/c13-3-5(16)4(15)2(1-14)22-12(3)23-11-9(20)7(18)6(17)8(19)10(11)21/h2-12,14-21H,1,13H2/t2-,3-,4-,5-,6?,7-,8-,9-,10+,11?,12-/m1/s1 |
InChI Key |
HEPUIGACZYVUCD-PGVKBZDESA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@@H](C([C@H]([C@@H]2O)O)O)O)O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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